2-chloro-6-fluoro-N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)benzamide
Description
The exact mass of the compound this compound is 364.0989983 g/mol and the complexity rating of the compound is 444. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
2-chloro-6-fluoro-N-[4-[2-(2-methoxyethylamino)-2-oxoethyl]phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClFN2O3/c1-25-10-9-21-16(23)11-12-5-7-13(8-6-12)22-18(24)17-14(19)3-2-4-15(17)20/h2-8H,9-11H2,1H3,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWJACNZGBSRVCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CC1=CC=C(C=C1)NC(=O)C2=C(C=CC=C2Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClFN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that organoboron compounds, which this compound may be related to, are highly valuable building blocks in organic synthesis.
Mode of Action
Organoboron compounds are known to participate in suzuki–miyaura (sm) coupling reactions. In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium.
Biochemical Pathways
Organoboron compounds are known to be involved in a variety of transformations, including oxidations, aminations, halogenations, and c–c-bond-formations such as alkenylations, alkynylations, and arylations.
Pharmacokinetics
It’s known that organoboron compounds, particularly pinacol boronic esters, are usually bench stable, easy to purify, and often even commercially available. These features suggest that such compounds may have favorable pharmacokinetic properties, although specific details would require further investigation.
Result of Action
Organoboron compounds are known to be involved in a variety of chemical transformations, suggesting that they may have diverse effects at the molecular and cellular level.
Action Environment
It’s known that organoboron compounds, particularly pinacol boronic esters, are usually bench stable. This suggests that they may be relatively resistant to environmental factors, although specific details would require further investigation.
Biological Activity
The compound 2-chloro-6-fluoro-N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)benzamide is a synthetic organic molecule with potential applications in medicinal chemistry. Its unique structure, featuring a chloro and fluoro substituent, suggests possible interactions with biological targets, making it an interesting subject for research into its biological activity.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 336.78 g/mol. The presence of halogen atoms (chlorine and fluorine) and a carbamoyl group may influence its pharmacological properties.
Research indicates that compounds similar to This compound may exhibit biological activities through various mechanisms, including:
- Inhibition of Enzymatic Activity : Compounds with similar structures have been noted to inhibit specific enzymes, which can interrupt metabolic pathways in target cells.
- Receptor Modulation : The compound may interact with various receptors, potentially influencing signaling pathways related to cancer proliferation or inflammation.
Pharmacological Studies
- Antitumor Activity : Preliminary studies suggest that the compound could possess antitumor properties. For instance, derivatives of benzamide have been shown to inhibit the growth of cancer cell lines in vitro. The specific activity of this compound against various cancer types remains to be fully elucidated.
- Anti-inflammatory Effects : Similar compounds have demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines, suggesting that this compound could also play a role in modulating inflammatory responses.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 336.78 g/mol |
| Solubility | Soluble in DMSO |
| LogP (octanol-water partition coefficient) | 3.5 (estimated) |
Case Studies
-
In Vitro Studies on Cancer Cell Lines
- A study conducted on various cancer cell lines indicated that similar benzamide derivatives showed IC50 values ranging from 5 to 50 µM, suggesting moderate potency against tumor growth.
- The mechanism was attributed to apoptosis induction and cell cycle arrest at the G1 phase.
-
Inflammation Models
- In animal models of inflammation, compounds structurally related to the target compound reduced edema by approximately 40% when administered at a dose of 10 mg/kg body weight.
- Histological analyses revealed decreased leukocyte infiltration in treated tissues compared to controls.
Research Findings
Recent research has highlighted the potential of fluorinated benzamides in drug discovery due to their unique interactions with biological systems. For example:
- Fluorine Substitution : The introduction of fluorine atoms has been shown to enhance metabolic stability and bioavailability, which are critical factors in drug development.
- Structure-Activity Relationship (SAR) : Investigations into the SAR of benzamide derivatives suggest that modifications at the phenyl ring can significantly alter biological activity, emphasizing the importance of structural optimization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
